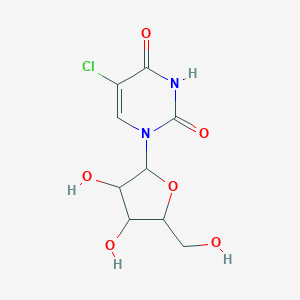

5-Chlorouridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146433. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCUBKKZHSYQTJ-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2880-89-9 | |

| Record name | 5-Chlorouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

5-Chlorouridine: A Technical Guide to its Incorporation into DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorouridine (5-ClU) is a halogenated pyrimidine (B1678525) nucleoside that has garnered interest in biomedical research due to its structural analogy to naturally occurring nucleosides and its potential as a therapeutic agent and a biological probe. This technical guide provides an in-depth overview of the mechanisms governing the incorporation of this compound into both DNA and RNA. It details the metabolic activation, enzymatic recognition by polymerases, and the subsequent functional consequences of its presence in nucleic acid chains. This document is intended to be a comprehensive resource for researchers in molecular biology, pharmacology, and drug development.

Metabolic Activation of this compound

For this compound to be incorporated into nucleic acids, it must first be converted into its active triphosphate form. This process, known as metabolic activation, is a stepwise phosphorylation cascade catalyzed by cellular kinases.

The metabolic activation pathway for this compound is analogous to that of the naturally occurring nucleoside, uridine (B1682114). The key enzymatic steps are:

-

Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (5-Cl-UMP) by uridine-cytidine kinases.

-

Diphosphorylation: 5-Cl-UMP is subsequently phosphorylated to this compound diphosphate (B83284) (5-Cl-UDP) by nucleoside monophosphate kinases (NMPKs).

-

Triphosphorylation: Finally, 5-Cl-UDP is converted to this compound triphosphate (5-Cl-UTP) by nucleoside diphosphate kinases (NDPKs), which utilize ATP as a phosphate (B84403) donor.

Similarly, the deoxyribonucleoside analog, 5-chloro-2'-deoxyuridine (B16210) (5-CldU), is converted to 5-chloro-2'-deoxyuridine triphosphate (5-Cl-dUTP) through the action of deoxyribonucleoside kinases.

Incorporation of 5-Chloro-2'-deoxyuridine into DNA

The incorporation of 5-CldU into DNA is a well-documented phenomenon. The triphosphate form, 5-Cl-dUTP, serves as a substrate for various DNA polymerases, where it is recognized as an analog of thymidine (B127349) triphosphate (dTTP).

Enzymatic Recognition and Incorporation Efficiency

Multiple DNA polymerases can incorporate 5-Cl-dUTP opposite adenine (B156593) in a template strand. Studies have shown that human K-562 cells cultured with 10 µM 5-CldU can incorporate it into their DNA without significant toxicity[1]. The efficiency of incorporation and the fidelity of replication past a 5-chlorouracil (B11105) (ClU) base in the template have been quantitatively assessed for several polymerases.

| Polymerase | Template Base | Incoming Nucleotide | Km (µM) | kcat (min-1) |

| Human Pol β | ClU | dATP | 0.025 | 0.23 |

| Human Pol β | ClU | dGTP | 30 | 0.02 |

| AMV-RT | ClU | dATP | 0.010 | 0.54 |

| AMV-RT | ClU | dGTP | 60 | 0.03 |

| Klenow Fragment | ClU | dATP | 0.001 | 0.11 |

| Klenow Fragment | ClU | dGTP | 4 | 0.01 |

| Table 1: Kinetic parameters for nucleotide incorporation opposite a 5-chlorouracil (ClU) template base by different DNA polymerases[1]. |

The data indicate that while dATP is the preferred nucleotide opposite a template ClU, misincorporation of dGTP can occur, albeit with much lower efficiency[1]. This mispairing is pH-dependent and is attributed to the electron-withdrawing nature of the 5-chloro substituent, which promotes the formation of an ionized ClU-G mispair[1].

Functional Consequences of Incorporation into DNA

The presence of 5-CldU in DNA can lead to several cellular consequences:

-

Genotoxicity: 5-CldU is known to induce sister-chromatid exchanges and can be mutagenic[2]. The mispairing with guanine (B1146940) can lead to C to T transition mutations[3].

-

Cellular Senescence and Toxicity: At higher concentrations, 5-CldU can induce cellular senescence and toxicity[1][3].

-

DNA Damage Response: The incorporation of halogenated nucleosides can trigger DNA damage signaling pathways. While specific data for 5-CldU is limited, studies on the related compound 5-fluorouracil (B62378) (5-FU) show activation of the ATM/CHEK2/TP53 pathway in response to high doses, indicating the formation of double-strand breaks[4]. It is plausible that 5-CldU incorporation elicits a similar response.

Incorporation of this compound into RNA

The incorporation of 5-ClU into RNA is less well-characterized compared to its deoxy-analogue in DNA. However, existing evidence suggests that 5-Cl-UTP can be utilized by RNA polymerases.

Enzymatic Recognition and Incorporation

While direct kinetic data for the incorporation of 5-Cl-UTP by RNA polymerases are scarce, studies on related 5-substituted uridine triphosphates provide some insights. For instance, 5-methyl-UTP is utilized by cherry salmon RNA polymerase I and II, in one case even more efficiently than UTP[5]. This suggests that modifications at the 5-position of the uracil (B121893) ring are generally tolerated by RNA polymerases. However, it is likely that the bulky and electronegative chlorine atom at this position may reduce the efficiency of incorporation compared to the natural substrate.

Functional Consequences of Incorporation into RNA

The presence of 5-ClU in RNA transcripts can have significant functional consequences:

-

Inhibition of Pre-mRNA Splicing: Pre-mRNA transcripts containing this compound are not efficiently spliced in vitro. This is because the modified transcripts are unable to form active splicing complexes[6]. This finding has major implications for gene expression, as splicing is a critical step in the maturation of most eukaryotic mRNAs.

-

Potential Effects on Translation: While direct studies on the effect of 5-ClU on translation are lacking, research on other RNA modifications suggests potential impacts. The incorporation of modified nucleotides can lead to ribosome stalling, which in turn can trigger mRNA decay pathways[5][7][8]. Studies on 5-fluorouracil have shown that its incorporation into RNA can enhance ribosome collisions and activate ribosome quality control (RQC) mechanisms to mitigate the resulting cytotoxicity[9]. It is plausible that 5-ClU could have similar effects.

-

Innate Immune Sensing: The cellular innate immune system has evolved to recognize foreign or aberrant RNA molecules. RNA sensors such as RIG-I, MDA5, and Toll-like receptors (TLRs) can detect specific features of viral or damaged RNA and trigger an immune response[10][11][12]. While there is no direct evidence for the recognition of this compound by these sensors, the presence of unnatural modifications in RNA could potentially be detected as a danger signal.

Experimental Protocols

In Vitro Transcription with 5-Chloro-UTP

This protocol is for the synthesis of RNA containing this compound using an in vitro transcription system.

Materials:

-

Linearized DNA template with a T7, SP6, or T3 promoter

-

T7, SP6, or T3 RNA polymerase

-

5X Transcription Buffer (typically contains Tris-HCl, MgCl₂, DTT, spermidine)

-

Ribonuclease inhibitor

-

ATP, GTP, CTP solution (10 mM each)

-

UTP solution (10 mM)

-

5-Chloro-UTP solution (10 mM)

-

Nuclease-free water

Procedure:

-

Thaw all components on ice.

-

Assemble the reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 20 µL

-

4 µL of 5X Transcription Buffer

-

2 µL of 100 mM DTT

-

1 µL of Ribonuclease inhibitor

-

1 µg of linearized DNA template

-

2 µL of ATP, GTP, CTP mix (10 mM each)

-

A mixture of UTP and 5-Chloro-UTP to the desired final concentration (e.g., for 50% incorporation, use 1 µL of 10 mM UTP and 1 µL of 10 mM 5-Chloro-UTP)

-

2 µL of RNA polymerase

-

-

Mix gently and incubate at 37°C for 2 hours.

-

To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

Purify the RNA using a suitable method (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a column-based purification kit).

-

Resuspend the RNA in nuclease-free water and quantify using a spectrophotometer.

Primer Extension Assay for Mapping Polymerase Stalling

This assay can be used to determine if the incorporation of this compound into an RNA template causes RNA polymerase to stall or terminate transcription.

Materials:

-

RNA template containing this compound

-

A 5'-radiolabeled DNA primer complementary to a region downstream of the expected stall site

-

Reverse transcriptase (e.g., AMV or M-MLV)

-

10X Reverse Transcriptase Buffer

-

dNTP mix (10 mM each)

-

Nuclease-free water

-

Stop solution (e.g., formamide (B127407) with loading dyes)

Procedure:

-

Annealing:

-

In a PCR tube, mix 1 pmol of the RNA template with 2 pmol of the 5'-radiolabeled primer in 10 µL of annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl).

-

Heat to 90°C for 2 minutes, then slowly cool to room temperature to allow annealing.

-

-

Extension:

-

Prepare a master mix containing:

-

2 µL of 10X Reverse Transcriptase Buffer

-

1 µL of dNTP mix

-

1 µL of Reverse Transcriptase

-

6 µL of nuclease-free water

-

-

Add 10 µL of the master mix to the annealed primer-template.

-

Incubate at 42°C for 1 hour.

-

-

Analysis:

-

Stop the reaction by adding 10 µL of stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Analyze the products on a denaturing polyacrylamide gel alongside a sequencing ladder generated with the same primer to map the termination sites to single-nucleotide resolution.

-

Detection of 5-Chlorouracil in Nucleic Acids by GC-MS

This protocol provides a general workflow for the detection and quantification of 5-chlorouracil in DNA or RNA samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Isolated DNA or RNA sample

-

Nuclease P1

-

Alkaline phosphatase

-

Thymidine phosphorylase (for DNA) or Uridine phosphorylase (for RNA)

-

Derivatizing agent (e.g., 3,5-bis-(trifluoromethyl)-benzyl bromide)

-

Organic solvent (e.g., ethyl acetate)

-

Internal standard (e.g., isotopically labeled 5-chlorouracil)

Procedure:

-

Enzymatic Digestion:

-

Digest the nucleic acid sample to nucleosides using nuclease P1 and alkaline phosphatase.

-

For the release of the 5-chlorouracil base, further treat the sample with the appropriate phosphorylase.

-

-

Extraction:

-

Spike the sample with the internal standard.

-

Extract the 5-chlorouracil from the aqueous solution using an organic solvent.

-

-

Derivatization:

-

Evaporate the organic solvent to dryness.

-

Reconstitute the sample in a suitable solvent and add the derivatizing agent.

-

Incubate at an elevated temperature to complete the reaction.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable temperature program for the gas chromatograph to separate the derivatized 5-chlorouracil from other components.

-

Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity and selectivity.

-

Quantify the amount of 5-chlorouracil by comparing the peak area of the analyte to that of the internal standard.

-

Conclusion

The incorporation of this compound into nucleic acids is a multifaceted process with significant biological implications. While its incorporation into DNA is relatively well-understood, leading to genotoxicity and the activation of DNA damage responses, its role in RNA biology is an emerging area of research. The finding that this compound can inhibit pre-mRNA splicing highlights a potent mechanism by which this compound can disrupt gene expression. Further investigation is required to fully elucidate the kinetics of its incorporation into RNA by various polymerases and to understand its impact on translation and other RNA-mediated processes. The experimental protocols provided in this guide offer a starting point for researchers to further explore the intricate mechanisms and consequences of this compound incorporation. This knowledge will be invaluable for the development of novel therapeutic strategies and for a deeper understanding of cellular responses to modified nucleic acids.

References

- 1. Substrate properties of C'-methyl UTP derivatives in T7 RNA polymerase reactions. Evidence for N-type NTP conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Determinants of substrate specificity in RNA-dependent nucleotidyl transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-throughput 5′P sequencing enables the study of degradation-associated ribosome stalls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribosome dynamics and mRNA turnover, a complex relationship under constant cellular scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosome Quality Control mitigates the cytotoxicity of ribosome collisions induced by 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]

- 11. Innate immune responses to RNA: sensing and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RNA Recognition and Immunity—Innate Immune Sensing and Its Posttranscriptional Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 5-Chlorouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorouridine is a halogenated pyrimidine (B1678525) nucleoside analog that has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of uridine (B1682114), it can interfere with various cellular processes, particularly nucleic acid metabolism. This technical guide provides a comprehensive overview of the biological activity of this compound and its corresponding deoxyribonucleoside, 5-Chloro-2'-deoxyuridine, with a focus on their anticancer and antiviral properties. This document outlines their mechanisms of action, summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways involved.

Biological Activity

This compound and its deoxy-form, 5-Chloro-2'-deoxyuridine, exhibit a range of biological activities, primarily centered on cytotoxicity towards cancer cells and inhibition of viral replication.

Anticancer Activity

The primary anticancer mechanism of 5-Chloro-2'-deoxyuridine stems from its ability to act as a thymidine (B127349) analog. Once incorporated into a cell, it is phosphorylated and can then interfere with DNA synthesis and repair, leading to cytotoxicity. Specifically, its monophosphate form is a known inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines. Inhibition of this enzyme leads to a depletion of thymidine triphosphate (dTTP) pools, which is essential for DNA replication and repair. This disruption of DNA synthesis is particularly detrimental to rapidly proliferating cancer cells.

Antiviral Activity

The antiviral properties of 5-Chloro-2'-deoxyuridine have been noted against certain DNA viruses, such as Herpes Simplex Virus (HSV) and Vaccinia Virus. The mechanism of antiviral activity is similar to its anticancer effects, where the viral-encoded thymidine kinase can phosphorylate 5-Chloro-2'-deoxyuridine. The resulting phosphorylated compound can then be incorporated into the viral DNA, leading to chain termination or a non-functional viral genome, thus inhibiting viral replication. The selectivity of this antiviral action is often dependent on the higher affinity of the viral thymidine kinase for the analog compared to the host cell's kinase.

Mechanism of Action

The biological effects of this compound and 5-Chloro-2'-deoxyuridine are multifaceted, primarily involving the pyrimidine salvage pathway and direct interference with DNA synthesis.

Role of Uridine-Cytidine Kinase 2 (UCK2)

Uridine-cytidine kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of uridine and cytidine (B196190) to their respective monophosphates. This compound can be recognized as a substrate by UCK2 and phosphorylated to this compound monophosphate. This is the initial activation step that allows it to enter downstream metabolic pathways and exert its biological effects. The expression levels of UCK2 in cancer cells can influence their sensitivity to this compound and its analogs.

Inhibition of Thymidylate Synthase

Once 5-Chloro-2'-deoxyuridine is converted to its monophosphate form (5-Chloro-2'-deoxyuridine monophosphate), it acts as an inhibitor of thymidylate synthase. This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. By inhibiting this enzyme, 5-Chloro-2'-deoxyuridine depletes the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs) and subsequent inhibition of DNA replication and repair.

Incorporation into DNA

As a thymidine analog, 5-Chloro-2'-deoxyuridine triphosphate can be incorporated into the DNA of both host cells and DNA viruses during replication. The presence of the chlorine atom at the 5-position of the uracil (B121893) base can alter the structure and stability of the DNA, potentially leading to mispairing, DNA strand breaks, and ultimately, cell death or inhibition of viral replication.

Quantitative Data

Comprehensive quantitative data for the biological activity of this compound is not widely available in publicly accessible literature. However, data for structurally related compounds provide valuable context for its potential potency. The following tables summarize the available data for 5-Chloro-2'-deoxyuridine and other relevant 5-substituted uridine analogs.

Table 1: Antiviral Activity of 5-Chloro-2'-deoxyuridine and Related Compounds

| Compound | Virus | Cell Line | IC50 (µg/mL) | Reference |

| 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) | Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | < 0.1 | [1] |

| 5-cyano-2'-deoxyuridine | Vaccinia Virus | Not Specified | 10-20 times that of 5-iodo-2'-deoxyuridine | [2] |

| 5-fluoro-dUrd | Vaccinia Virus | Not Specified | 0.1 - 0.2 | [3] |

| 5-trifluoromethyl-dUrd | Vaccinia Virus | Not Specified | 0.1 - 0.2 | [3] |

| 5-formyl-dUrd | Vaccinia Virus | Not Specified | 0.1 - 0.2 | [3] |

| 5-ethynyl-dUrd | Vaccinia Virus | Not Specified | 0.1 - 0.2 | [3] |

| 5-nitro-dUrd | Vaccinia Virus | Not Specified | 0.1 - 0.2 | [3] |

Table 2: Cytotoxicity of 5-substituted Uridine Analogs in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | - | - | - |

| 5-Chloro-2'-deoxyuridine | - | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for determining the cytotoxic effects of a compound on cultured cells.

Materials:

-

Adherent cancer cell line of interest

-

This compound or 5-Chloro-2'-deoxyuridine

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and adjust the cell concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Prepare a series of dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Uridine-Cytidine Kinase 2 (UCK2) Activity Assay

This protocol measures the enzymatic activity of UCK2.

Materials:

-

Purified recombinant UCK2 enzyme

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT

-

ATP solution

-

Uridine or this compound solution

-

[γ-³²P]ATP (radiolabeled)

-

Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

-

Developing solvent (e.g., 0.75 M KH2PO4, pH 3.5)

-

Phosphorimager or scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known concentration of UCK2 enzyme, ATP, and the substrate (uridine or this compound).

-

Initiation of Reaction: Initiate the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold 2 M formic acid.

-

TLC Separation: Spot a small volume of the reaction mixture onto a TLC plate.

-

Chromatography: Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

-

Detection and Quantification: Dry the TLC plate and visualize the radiolabeled spots (ATP and the phosphorylated product) using a phosphorimager. Quantify the intensity of the spots corresponding to the substrate and the product.

-

Calculation of Activity: Calculate the amount of product formed per unit time per amount of enzyme to determine the specific activity of UCK2.

Thymidylate Synthase Inhibition Assay

This assay determines the inhibitory effect of a compound on thymidylate synthase activity.

Materials:

-

Cell lysate or purified thymidylate synthase

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl2, 1 mM DTT

-

[5-³H]dUMP (radiolabeled substrate)

-

5,10-Methylenetetrahydrofolate (CH2H4folate)

-

5-Chloro-2'-deoxyuridine monophosphate (inhibitor)

-

Activated charcoal suspension

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, cell lysate or purified enzyme, and CH2H4folate.

-

Inhibitor Addition: Add varying concentrations of 5-Chloro-2'-deoxyuridine monophosphate to the reaction mixtures. Include a control without the inhibitor.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes).

-

Reaction Initiation: Start the reaction by adding [5-³H]dUMP.

-

Incubation: Incubate the reaction at 37°C for a defined time (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Separation of Substrate and Product: Add an activated charcoal suspension to each tube to bind the unreacted [5-³H]dUMP. Centrifuge the tubes to pellet the charcoal.

-

Measurement of Radioactivity: Transfer the supernatant, which contains the released ³H2O (product), to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC50 value of the inhibitor.

Visualizations

The following diagrams illustrate the key pathways and concepts related to the biological activity of this compound.

Conclusion

This compound and its deoxyribonucleoside analog are promising compounds with demonstrated cytotoxic and antiviral activities. Their mechanisms of action, centered on the disruption of pyrimidine metabolism and DNA synthesis, make them valuable tools for cancer and virology research. While comprehensive quantitative data on their potency is still emerging, the experimental protocols provided in this guide offer a framework for further investigation. The continued study of this compound and its derivatives may lead to the development of novel therapeutic agents for the treatment of cancer and viral infections.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vaccinia Virus Inhibitors as a Paradigm for the Chemotherapy of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

5-Chlorouridine as a Thymidine Analog: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorouridine (5-Cl-Urd) and its deoxyribose counterpart, 5-chloro-2'-deoxyuridine (B16210) (5-Cl-dUrd), are halogenated pyrimidine (B1678525) nucleoside analogs of uridine (B1682114) and thymidine (B127349), respectively. Due to their structural similarity to the natural nucleosides, they can be metabolized by cellular enzymes and incorporated into newly synthesized DNA and RNA. This property makes them valuable tools in molecular biology for probing DNA replication, cell cycle kinetics, and DNA repair mechanisms. Furthermore, the incorporation of these analogs can induce cytotoxic effects and sensitize cells to radiation, highlighting their potential in antiviral and cancer therapy development. This technical guide provides a comprehensive overview of this compound's role as a thymidine analog, detailing its mechanism of action, applications, and the experimental protocols for its use.

Mechanism of Action

Once introduced into cells, 5-Cl-dUrd is phosphorylated to its triphosphate form, 5-chloro-2'-deoxyuridine triphosphate (5-Cl-dUTP), by cellular kinases. As an analog of thymidine triphosphate (dTTP), 5-Cl-dUTP can be utilized by DNA polymerases and incorporated into nascent DNA strands in place of thymidine during replication.[1] The incorporation of 5-Cl-Urd into DNA is a key aspect of its biological activity.

The cytotoxic effects of 5-Cl-dUrd are multifaceted. One of the primary mechanisms is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of dTMP.[2] The monophosphate form, 5-chloro-2'-deoxyuridine monophosphate (5-Cl-dUMP), acts as an inhibitor of TS. This inhibition leads to a depletion of the cellular dTTP pool and an accumulation of deoxyuridine monophosphate (dUMP), which can be misincorporated into DNA as uracil.

The presence of 5-chlorouracil (B11105) (5-Cl-Ura) in the DNA template can lead to mispairing with guanine (B1146940) during subsequent rounds of replication, potentially causing C-to-T transition mutations.[1] The cellular machinery recognizes the incorporated 5-Cl-Ura as a lesion, triggering DNA damage response (DDR) pathways. This can involve the activation of key sensor kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which in turn phosphorylate a cascade of downstream targets to initiate cell cycle arrest and DNA repair.[3][4][5] If the damage is extensive and cannot be repaired, cells may undergo apoptosis.

The incorporation of halogenated nucleosides like 5-Cl-dUrd can also physically distort the DNA double helix, affecting the binding of DNA-associated proteins and further contributing to cellular dysfunction.

Applications in Molecular Biology and Drug Development

The unique properties of this compound make it a versatile tool for a range of applications:

-

Studying DNA Replication and Cell Cycle Kinetics: 5-Cl-dUrd, often used in conjunction with other thymidine analogs like 5-iodo-2'-deoxyuridine (IdU), is a powerful tool for labeling and visualizing newly synthesized DNA.[1] The "DNA fiber assay" allows for the detailed analysis of DNA replication dynamics at the single-molecule level, including the measurement of replication fork speed, origin firing, and fork stalling.[1]

-

Inducing DNA Damage and Studying Repair Pathways: The incorporation of 5-Cl-dUrd introduces lesions that are recognized by the cell's DNA repair machinery. This allows researchers to study the mechanisms of various DNA repair pathways, including base excision repair (BER) and mismatch repair (MMR).

-

Radiosensitization in Cancer Therapy: Cells that have incorporated 5-Cl-dUrd into their DNA are more sensitive to the cytotoxic effects of ionizing radiation. This radiosensitizing effect is thought to be due to the increased generation of DNA damage upon irradiation and the potential inhibition of DNA repair processes.

-

Antiviral Drug Development: As a nucleoside analog, this compound and its derivatives have been investigated for their potential as antiviral agents. The principle behind this application is that viral polymerases may preferentially incorporate the analog into the viral genome, leading to chain termination or the accumulation of mutations that inhibit viral replication.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of 5-Chloro-2'-deoxyuridine.

| Cell Line | Assay Type | IC50 Value (µM) | Reference |

| L5178Y (Murine Leukemia) | Growth Inhibition | 32 | [6] |

| L5178Y (Murine Leukemia) | [14C]Thymidine Incorporation | 33 | [6] |

| L5178Y (Murine Leukemia) | [14C]Leucine Incorporation | 16 | [6] |

| L5178Y-Resistant (Murine Leukemia) | Growth Inhibition | 12 | [6] |

Experimental Protocols

Synthesis of this compound-Containing Oligonucleotides (Phosphoramidite Method)

The chemical synthesis of oligonucleotides containing modified bases like 5-chlorouracil is typically achieved using phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.[7][8][9]

Materials:

-

5'-Dimethoxytrityl-5-chloro-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (5-Cl-dU phosphoramidite)

-

Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

Automated DNA synthesizer

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

HPLC purification system

Protocol:

-

Phosphoramidite Preparation: Dissolve the 5-Cl-dU phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration as specified by the DNA synthesizer manufacturer.

-

Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles:

-

Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a trichloroacetic acid solution in dichloromethane.

-

Coupling: The 5-Cl-dU phosphoramidite is activated by a tetrazole activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and all protecting groups (on the bases and the phosphate backbone) are removed by incubation in concentrated ammonium hydroxide (B78521) at an elevated temperature.

-

Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (HPLC) to isolate the full-length product.

-

Analysis: The purity and identity of the synthesized oligonucleotide are confirmed by mass spectrometry and analytical HPLC.

DNA Fiber Assay for Replication Dynamics

This protocol allows for the visualization and measurement of DNA replication fork progression using sequential labeling with IdU and 5-Cl-dUrd (referred to as CldU in many protocols).

Materials:

-

Cell culture medium

-

5-Iodo-2'-deoxyuridine (IdU) stock solution

-

5-Chloro-2'-deoxyuridine (CldU) stock solution

-

Lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)

-

Microscope slides

-

Spreading buffer (e.g., PBS)

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Denaturation solution (e.g., 2.5 M HCl)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: mouse anti-BrdU (recognizes IdU) and rat anti-BrdU (recognizes CldU)

-

Secondary antibodies: fluorescently labeled anti-mouse and anti-rat antibodies

-

Antifade mounting medium with DAPI

-

Fluorescence microscope

Protocol:

-

Cell Labeling:

-

Incubate asynchronously growing cells with the first thymidine analog (e.g., 25 µM IdU) for a defined period (e.g., 20-30 minutes).

-

Wash the cells with pre-warmed medium to remove the first analog.

-

Incubate the cells with the second thymidine analog (e.g., 250 µM CldU) for a defined period (e.g., 20-30 minutes).

-

-

Cell Harvesting and Lysis:

-

Harvest the cells and resuspend them in PBS at a concentration of approximately 1 x 10^6 cells/mL.

-

Place a small drop (2-5 µL) of the cell suspension on a microscope slide.

-

Add a drop (5-10 µL) of lysis buffer to the cell drop and incubate for 2-10 minutes at room temperature to lyse the cells and release the DNA.

-

-

DNA Spreading:

-

Tilt the slide at a 15-45° angle to allow the DNA solution to slowly run down the slide, stretching the DNA fibers.

-

Allow the slides to air dry completely.

-

-

Fixation and Denaturation:

-

Fix the DNA fibers with methanol:acetic acid for 10 minutes.

-

Denature the DNA by incubating the slides in 2.5 M HCl for 30-60 minutes at room temperature.

-

Neutralize the acid by washing thoroughly with PBS.

-

-

Immunostaining:

-

Block the slides with blocking buffer for 1 hour.

-

Incubate with a mixture of the two primary antibodies (mouse anti-IdU and rat anti-CldU) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the slides with PBS.

-

Incubate with a mixture of the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the slides with PBS.

-

-

Mounting and Imaging:

-

Mount the slides with antifade mounting medium containing DAPI.

-

Image the slides using a fluorescence microscope. IdU and CldU tracks will appear in different colors, allowing for the measurement of replication fork progression.

-

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

5-Chloro-2'-deoxyuridine (5-Cl-dUrd) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of 5-Cl-dUrd for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Incubation:

-

Remove the treatment medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization:

-

Remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound and its deoxyribose analog are invaluable tools for researchers in molecular biology and drug development. Their ability to act as thymidine analogs allows for the detailed investigation of fundamental cellular processes such as DNA replication and repair. The cytotoxic and radiosensitizing properties of 5-Cl-dUrd also underscore its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for scientists looking to incorporate this compound into their research endeavors. As our understanding of the intricate cellular responses to DNA damage and altered nucleotide metabolism continues to grow, the applications for these powerful molecular probes will undoubtedly expand.

References

- 1. Polymerase incorporation and miscoding properties of 5-chlorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An ATM- and Rad3-related (ATR) signaling pathway and a phosphorylation-acetylation cascade are involved in activation of p53/p21Waf1/Cip1 in response to 5-aza-2'-deoxycytidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of the Tellurium-Derivatized Phosphoramidites and their Incorporation into DNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. twistbioscience.com [twistbioscience.com]

- 8. crchudequebec.ulaval.ca [crchudequebec.ulaval.ca]

- 9. researchgate.net [researchgate.net]

The Dawn of a Halogenated Nucleoside: A Technical Guide to the Discovery and Initial Studies of 5-Chlorouridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial studies of 5-Chlorouridine, a halogenated pyrimidine (B1678525) nucleoside that emerged from early explorations into antimetabolite chemotherapy. We delve into the historical context of its discovery, detail its chemical synthesis, and present the foundational knowledge of its biological activity. This document summarizes the initial quantitative data on its toxicity, outlines the experimental protocols of the era, and visualizes its mechanism of action and the workflows used in its preliminary evaluation.

Introduction: The Rise of Antimetabolites

The mid-20th century marked a pivotal era in the fight against cancer, with a burgeoning understanding of cellular metabolism paving the way for the development of antimetabolites. The central hypothesis was that analogs of essential biomolecules could interfere with critical metabolic pathways, thereby selectively inhibiting the rapid proliferation of cancer cells. Among the earliest and most promising candidates were the 5-halogenated pyrimidines, a class of compounds designed to mimic the natural nucleoside uridine (B1682114). Initially investigated for their potential against parasites like malaria, their ability to disrupt nucleic acid synthesis quickly drew the attention of cancer researchers, including the pioneering work of George H. Hitchings and Gertrude B. Elion. It was within this exciting scientific landscape that this compound was first synthesized and investigated for its potential as an antitumor agent.[]

Discovery and Synthesis

While the precise first synthesis of this compound is not definitively documented in a single seminal paper, its exploration is rooted in the broader investigation of 5-halogenated pyrimidines in the 1950s. The general approach to its synthesis involves the direct chlorination of uridine. Several methods have been developed over the years to achieve this transformation with varying degrees of efficiency and mildness.

General Synthesis Workflow

The synthesis of this compound typically follows a straightforward electrophilic substitution reaction at the C-5 position of the pyrimidine ring of uridine.

Experimental Protocol: Chlorination of Uridine

The following protocol is a representative method for the synthesis of this compound based on established chlorination procedures for pyrimidine nucleosides.[2][3][4][5]

Materials:

-

Uridine

-

N-Chlorosuccinimide (NCS)

-

Dimethylformamide (DMF), anhydrous

-

Sodium azide (B81097) (NaN3) (for certain methods)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/methanol mixture)

Procedure:

-

Dissolution: Dissolve uridine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) to the solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an appropriate solvent and washed with water or a mild basic solution to remove any remaining acid.

-

Purification: The crude product is purified by column chromatography on silica gel. The column is eluted with a suitable solvent system to separate the desired this compound from byproducts.

-

Crystallization: The fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Initial Biological Studies and Mechanism of Action

The antitumor activity of this compound and its deoxy-analog, 5-Chloro-2'-deoxyuridine (B16210), is primarily attributed to their ability to disrupt DNA synthesis. The core of this mechanism is the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.

Signaling Pathway of this compound's Cytotoxic Effect

The proposed mechanism involves the following key steps:

-

Cellular Uptake: this compound enters the cell via nucleoside transporters (both concentrative and equilibrative).

-

Metabolic Activation: Once inside the cell, it is phosphorylated by uridine-cytidine kinases (UCK) to its monophosphate form.

-

Conversion to Deoxy-form: Ribonucleotide reductase (RNR) can then convert this compound monophosphate to 5-chloro-2'-deoxyuridine monophosphate.

-

Inhibition of Thymidylate Synthase: 5-chloro-2'-deoxyuridine monophosphate acts as a competitive inhibitor of thymidylate synthase, blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

-

Induction of DNA Damage: The resulting depletion of the dTMP pool leads to an imbalance in the nucleotide precursors for DNA synthesis, causing DNA damage.

-

Cellular Response: The DNA damage triggers a DNA damage response (DDR), activating key signaling proteins such as ATM, p53, and Chk2, which in turn leads to cell cycle arrest and ultimately apoptosis.[6][7][8]

Quantitative Data from Initial Studies

Quantitative data from the very early studies on this compound is scarce in publicly available literature. However, data for the closely related compound, 5-Chloro-2'-deoxyuridine, provides valuable insight into its toxicological profile.

| Compound | Test Organism | Route of Administration | Toxicity Metric | Value | Reference |

| 5-Chloro-2'-deoxyuridine | Rat | Intraperitoneal | LD50 | 2,000 mg/kg | [9] |

Note: The absence of specific IC50 values for this compound in the initial search results is a notable gap in the early literature. Further retrospective analysis of historical cancer screening data may be required to uncover this information.

Experimental Workflow for Antitumor Screening (Mid-20th Century)

The initial evaluation of potential antitumor agents in the 1950s and 1960s followed a systematic, albeit less complex, workflow compared to modern high-throughput screening. The process focused on a stepwise evaluation from in vitro to in vivo models.

This workflow typically involved:

-

Compound Synthesis: The initial step was the chemical synthesis and purification of the candidate compound.

-

In Vitro Screening: The compound was then tested against various established tumor cell lines in culture to assess its cytotoxic or cytostatic effects.[10][11]

-

Mechanism of Action Studies: Preliminary investigations into the compound's mechanism of action were conducted, often focusing on its effects on key metabolic enzymes.

-

In Vivo Toxicity Studies: Promising candidates from in vitro screening were then subjected to toxicity studies in animal models (typically rodents) to determine acute toxicity levels, such as the LD50.

-

In Vivo Efficacy Studies: Compounds that demonstrated an acceptable toxicity profile were then evaluated for their antitumor efficacy in animal models bearing tumor xenografts.

-

Lead Compound Identification: Based on the collective data from these studies, a decision was made on whether the compound warranted further investigation as a lead candidate for drug development.

Conclusion

This compound stands as a testament to the early, foundational research in antimetabolite chemotherapy. Its discovery and initial studies, born out of a growing understanding of nucleic acid metabolism, helped to lay the groundwork for the development of a generation of nucleoside analogs that remain a cornerstone of cancer treatment today. While it may not have achieved the same level of clinical success as some of its fluorinated and brominated counterparts, the principles learned from its investigation were invaluable. This technical guide serves to consolidate the core knowledge surrounding its origins and early evaluation, providing a valuable resource for researchers and professionals in the ongoing quest for novel and more effective anticancer agents.

References

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. New procedure for the chlorination of pyrimidine and purine nucleosides (Journal Article) | OSTI.GOV [osti.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdc-berlin.de [mdc-berlin.de]

- 8. Cellular Responses to DNA Damage | ILP [ilp.mit.edu]

- 9. 5-Chloro-2'-deoxyuridine | C9H11ClN2O5 | CID 65510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Biochemical screening of pyrimidine antimetabolites. II. The development of a system with a non-oxidative energy source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro screening of potential anti-cancer chemicals: effect of purine pyrimidine analogues on seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Chlorouridine: A Halogenated Nucleoside Influencing Nucleic Acid Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorouridine (5-ClU) is a halogenated pyrimidine (B1678525) nucleoside that has garnered significant interest in the fields of biochemistry, molecular biology, and pharmacology. The substitution of a chlorine atom at the C5 position of the uracil (B121893) base imparts unique chemical and physical properties that influence the structure and function of nucleic acids into which it is incorporated. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, its effects on nucleic acid structure and stability, and its diverse roles in biological processes, including its applications as an antiviral and anticancer agent, and its utility in RNA interference and antisense technologies.

Chemical Properties and Synthesis of this compound-Modified Oligonucleotides

This compound is a derivative of uridine (B1682114) with a chlorine atom at the fifth carbon of the uracil ring. This modification alters the electron distribution of the pyrimidine ring and increases its size. The synthesis of oligonucleotides containing this compound is typically achieved through solid-phase phosphoramidite (B1245037) chemistry.[1][2][3] The corresponding this compound phosphoramidite is incorporated into the desired sequence using an automated DNA/RNA synthesizer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁ClN₂O₆ | [4] |

| Molecular Weight | 278.65 g/mol | [5] |

| Melting Point | 210-217 °C (decomposes) | [5] |

| Appearance | White to off-white solid | [6] |

Experimental Protocol: Solid-Phase Synthesis of this compound-Modified Oligonucleotides

A standard protocol for incorporating this compound into an oligonucleotide sequence involves the following key steps:[3]

-

Support Functionalization: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

-

Detritylation (Deblocking): The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to allow for the coupling of the next nucleotide.[7]

-

Coupling: The this compound phosphoramidite, activated by an agent like 1H-tetrazole, is added to the deprotected nucleoside on the solid support, forming a phosphite (B83602) triester linkage.[7]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

-

Cleavage and Deprotection: After the final nucleotide has been added, the oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and phosphates are removed using a basic solution, such as aqueous ammonia.

-

Purification: The final product is purified, commonly by high-performance liquid chromatography (HPLC).

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Solid-phase chemical synthesis of 5'-triphosphate DNA, RNA, and chemically modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfachemic.com [alfachemic.com]

- 4. Intrinsic mutagenic properties of 5-chlorocytosine: A mechanistic connection between chronic inflammation and cancer [dspace.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 7. Base-pairing Configuration and Stability of an Oligonucleotide Duplex Containing a 5-Chlorouracil-Adenine Base Pair - PMC [pmc.ncbi.nlm.nih.gov]

exploring the metabolic pathways involving 5-Chlorouridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorouridine, a halogenated pyrimidine (B1678525) nucleoside, and its deoxyribonucleoside counterpart, 5-Chloro-2'-deoxyuridine, are synthetic compounds with established antiviral and antineoplastic properties. Their therapeutic efficacy is intrinsically linked to their intracellular metabolism, which dictates their activation to cytotoxic nucleotides and their eventual catabolism and clearance. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, detailing its anabolic activation and catabolic degradation. The guide presents quantitative data for the key enzymes involved, offers detailed experimental protocols for studying its metabolism, and includes visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Halogenated pyrimidines, including this compound, were initially synthesized as potential anti-tumor agents, leveraging the observation that some tumors exhibit a preference for uracil (B121893) incorporation into their DNA.[1] The biological activity of these nucleoside analogs is dependent on their intracellular conversion to nucleotide forms, which can then interfere with nucleic acid synthesis and function. 5-Chloro-2'-deoxyuridine, a thymidine (B127349) analog, is known to be incorporated into newly synthesized DNA following phosphorylation.[2] This incorporation can induce DNA damage and sister-chromatid exchanges, contributing to its cytotoxic effects.[3] Understanding the enzymatic pathways that govern the activation and degradation of this compound is crucial for optimizing its therapeutic application and mitigating potential toxicities.

Anabolic Pathways: Activation of this compound

The biological activity of this compound and its deoxyribose analog is contingent upon their phosphorylation to the corresponding mono-, di-, and tri-phosphate nucleotides. This anabolic activation is catalyzed by intracellular nucleoside and nucleotide kinases.

Phosphorylation of this compound

This compound is anticipated to be a substrate for uridine-cytidine kinases (UCK1 and UCK2), which catalyze the initial phosphorylation of uridine (B1682114) and cytidine. This assertion is supported by studies on other 5-substituted uridine analogs, such as 5-fluorouridine (B13573) and 5-bromouridine, which are known substrates for these enzymes.[4] The resulting this compound monophosphate (5-Cl-UMP) is then sequentially phosphorylated by UMP-CMP kinase and nucleoside diphosphate (B83284) kinases to yield the diphosphate (5-Cl-UDP) and triphosphate (5-Cl-UTP) forms, respectively. The triphosphate form can then be incorporated into RNA, leading to disruption of RNA synthesis and function.[3]

Phosphorylation of 5-Chloro-2'-deoxyuridine

The deoxyribose analog, 5-Chloro-2'-deoxyuridine (CldU), is a known substrate for thymidine kinase (TK), the enzyme responsible for the first step in the salvage pathway of thymidine. The antitumor activity of 5-substituted 2'-deoxyuridines has been shown to be largely dependent on the cellular thymidine kinase activity.[5] Following its conversion to 5-Chloro-2'-deoxyuridine monophosphate (5-Cl-dUMP), it is further phosphorylated to the di- and tri-phosphate forms (5-Cl-dUDP and 5-Cl-dUTP). 5-Cl-dUTP can then be incorporated into DNA in place of thymidine triphosphate (dTTP), leading to DNA damage and cytotoxicity.

Catabolic Pathways: Degradation of this compound

The catabolism of this compound involves its conversion to the free base, 5-chlorouracil (B11105), followed by further degradation through the pyrimidine catabolic pathway.

Conversion to 5-Chlorouracil

Uridine phosphorylase (UPRT) is the key enzyme that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. It is expected that this compound is also a substrate for this enzyme, leading to the formation of 5-chlorouracil. Similarly, thymidine phosphorylase (TP) can act on 5-Chloro-2'-deoxyuridine to produce 5-chlorouracil and deoxyribose-1-phosphate.

Degradation of 5-Chlorouracil

5-chlorouracil, the product of the initial catabolic step, is anticipated to be a substrate for dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine catabolism. This is analogous to the catabolism of 5-fluorouracil (B62378), which is primarily degraded by DPD.[6] DPD catalyzes the reduction of the pyrimidine ring to form dihydro-5-chlorouracil. This is followed by the action of dihydropyrimidinase and β-ureidopropionase to yield β-alanine analogs and ultimately, non-toxic end products. However, some metabolites of halogenated pyrimidines have been associated with toxicity.[1]

Quantitative Data

Precise kinetic parameters for the interaction of this compound and its derivatives with human metabolic enzymes are not extensively documented. However, data from studies on closely related 5-substituted pyrimidines provide valuable insights.

Table 1: Inhibition of Thymidine Kinase by 5-Substituted 2'-Deoxyuridines

| Compound | Ki/Km | Enzyme Source | Reference |

| 5-Chloro-2'-deoxyuridine | 0.57 | Mouse Leukemia L1210 Cells | [7] |

| 5-Bromo-2'-deoxyuridine | 0.82 | Mouse Leukemia L1210 Cells | [7] |

| 5-Iodo-2'-deoxyuridine | 0.69 | Mouse Leukemia L1210 Cells | [7] |

Table 2: Substrate Activity of 5-Substituted Uridines with Uridine-Cytidine Kinase 2 (UCK2)

| Substrate | Relative Activity (%)* | Enzyme Source | Reference |

| Uridine | 100 | Recombinant Human UCK2 | [4] |

| 5-Fluorouridine | ~75 | Recombinant Human UCK2 | [4] |

| 5-Bromouridine | ~50 | Recombinant Human UCK2 | [4] |

*Relative activity compared to the natural substrate uridine.

Experimental Protocols

Uridine-Cytidine Kinase (UCK) Activity Assay

This protocol is adapted from methods used for other nucleoside analogs.[4]

Materials:

-

Recombinant human UCK1 or UCK2

-

This compound

-

ATP

-

MgCl₂

-

Tris-HCl buffer (pH 7.5)

-

[γ-³²P]ATP or a non-radioactive kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

Thin-layer chromatography (TLC) plates (for radioactive assay)

-

Phosphorimager or scintillation counter (for radioactive assay)

-

Luminometer (for non-radioactive assay)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and [γ-³²P]ATP (if using the radioactive method).

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the UCK enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

For radioactive assay:

-

Stop the reaction by adding EDTA.

-

Spot an aliquot of the reaction mixture onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate this compound from its phosphorylated products.

-

Visualize and quantify the radioactive spots using a phosphorimager or by scraping the spots and counting in a scintillation counter.

-

-

For non-radioactive assay:

-

Follow the instructions provided with the commercial kinase assay kit to measure ADP production, which is proportional to kinase activity.

-

-

Calculate the initial reaction velocities at each substrate concentration and determine the Km and Vmax values using Michaelis-Menten kinetics.

Thymidine Kinase (TK) Activity Assay

This protocol is based on established methods for measuring TK activity with nucleoside analogs.[8]

Materials:

-

Cell lysate containing thymidine kinase or purified TK

-

5-Chloro-2'-deoxyuridine

-

ATP

-

MgCl₂

-

Reaction buffer (e.g., Tris-HCl, pH 7.8)

-

[³H]5-Chloro-2'-deoxyuridine or a non-radioactive method

-

DEAE-cellulose filter discs (for radioactive assay)

-

Scintillation counter (for radioactive assay)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and MgCl₂.

-

Add varying concentrations of [³H]5-Chloro-2'-deoxyuridine to the reaction mixture.

-

Start the reaction by adding the enzyme source (cell lysate or purified TK).

-

Incubate at 37°C for a specific time.

-

Stop the reaction by spotting an aliquot of the mixture onto DEAE-cellulose filter discs and immersing them in ethanol.

-

Wash the filter discs to remove unreacted substrate.

-

Measure the radioactivity retained on the discs, which corresponds to the phosphorylated product, using a scintillation counter.

-

Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration.

HPLC Analysis of this compound and its Metabolites

This protocol provides a general framework for the separation and quantification of this compound and its metabolites.[9]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS/MS).

-

Reverse-phase C18 column.

-

Mobile phase A: Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).

-

Mobile phase B: Acetonitrile or methanol.

-

Standards of this compound, 5-chlorouracil, and any other potential metabolites.

-

Cell or tissue extracts.

Procedure:

-

Prepare cell or tissue extracts by homogenization and protein precipitation (e.g., with perchloric acid or methanol).

-

Centrifuge the samples to remove precipitated proteins and filter the supernatant.

-

Inject the sample onto the HPLC column.

-

Elute the compounds using a gradient of mobile phase B.

-

Detect the compounds by UV absorbance at an appropriate wavelength (e.g., 260 nm) or by mass spectrometry for higher sensitivity and specificity.

-

Quantify the compounds by comparing their peak areas to those of the standards.

Visualizations

Caption: Anabolic pathways of this compound and its deoxy-derivative.

Caption: Catabolic pathway of this compound.

Caption: Experimental workflow for studying this compound metabolism.

Conclusion

The metabolic activation and degradation of this compound are critical determinants of its therapeutic potential and toxicity profile. This guide has outlined the key enzymatic steps in both its anabolic and catabolic pathways, drawing on data from related 5-substituted pyrimidine analogs. The provided experimental protocols and visualizations serve as a practical resource for researchers investigating the pharmacology of this and similar nucleoside analogs. Further studies are warranted to precisely determine the kinetic parameters of the involved human enzymes and to fully elucidate the complete metabolic fate and potential toxicities of its downstream catabolites. Such knowledge will be invaluable for the rational design and clinical application of this compound and other halogenated pyrimidine-based therapeutics.

References

- 1. Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of thymidine kinase in the inhibitory activity of 5-substituted-2'-deoxyuridines on the growth of human and murine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Substituted 2'-deoxyuridines: correlation between inhibition of tumor cell growth and inhibition of thymidine kinase and thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

basic principles of using 5-Chlorouridine in cellular studies

An In-depth Technical Guide to the Core Principles of Using 5-Chlorouridine in Cellular Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5-ClU) is a halogenated pyrimidine (B1678525) analog increasingly utilized in cellular and molecular biology. Its primary application lies in the metabolic labeling of newly synthesized RNA, providing a non-radioactive method to study RNA dynamics. Beyond its utility as a labeling agent, 5-ClU exhibits biological activities, including cytotoxic and radiosensitizing effects, which are of significant interest in therapeutic research. This guide provides a comprehensive overview of the fundamental principles of using 5-ClU in cellular studies, detailing its mechanism of action, potential biological consequences, and standardized experimental protocols. Quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

Introduction

The study of RNA synthesis and turnover is fundamental to understanding gene expression regulation. Traditionally, radioactive precursors like ³H-uridine were employed for this purpose. However, safety concerns and handling complexities have driven the adoption of non-radioactive alternatives. This compound, a uridine (B1682114) analog with a chlorine atom at the 5-position of the uracil (B121893) ring, has emerged as a valuable tool for RNA labeling. Its incorporation into nascent RNA transcripts allows for their subsequent detection and isolation. Furthermore, the presence of the halogen atom imparts biological properties to 5-ClU, such as the ability to sensitize cells to radiation, opening avenues for its investigation as a potential therapeutic agent.

Mechanism of Action

The utility of this compound in cellular studies hinges on its metabolic pathway. Once introduced to a cellular environment, 5-ClU is transported into the cell and subsequently phosphorylated by cellular kinases to its triphosphate form, 5-chloro-uridine triphosphate (5-ClUTP). This activated form is recognized by RNA polymerases as a substrate and is incorporated into elongating RNA chains in place of the natural uridine triphosphate (UTP). The incorporated 5-ClU can then be specifically detected using antibodies that recognize the halogenated nucleoside, enabling the identification and quantification of newly synthesized RNA.

Biological Effects of this compound

The incorporation of a modified nucleoside into cellular macromolecules can have significant biological consequences that researchers must consider.

Cytotoxicity and Cell Cycle Perturbation

Halogenated nucleosides are known to exert cytotoxic effects and can interfere with the normal progression of the cell cycle. For instance, the related compound 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has been shown to have cytostatic and cytotoxic effects.[1] While specific cytotoxicity data for 5-ClU is not as extensively documented, studies on its deoxyribose counterpart, 5-chloro-2'-deoxyuridine (B16210) (CldU), have shown it induces toxicity and senescence.[2] The cytotoxicity of CldU has been linked to the inhibition of thymidylate synthase and subsequent induction of base excision repair.[2][3] Another close analog, 5-bromouridine (B41414) (BrUrd), has been demonstrated to suppress cell proliferation and induce cell death, with LD50 values of 10 µM and 20 µM in HL-60 and MOLT-4 human leukemic cell lines, respectively, after 72 hours of treatment.[4] This compound also caused a suppression of the S phase traverse at concentrations of 30 µM or higher.[4] Given these findings, it is plausible that 5-ClU exhibits similar dose-dependent effects on cell viability and cycle progression.

Radiosensitization

A significant area of interest for halogenated pyrimidines is their ability to act as radiosensitizers, enhancing the cell-killing effects of ionizing radiation.[5] When incorporated into nucleic acids, these compounds can increase the yield of radiation-induced damage. The proposed mechanism involves the formation of reactive radicals upon irradiation, leading to an increase in DNA strand breaks. This property has been explored for therapeutic applications, particularly in oncology. For example, 5-chlorodeoxycytidine, a precursor of 5-chlorouracil (B11105) in DNA, has been shown to be an effective radiosensitizer in several murine tumor models.[6] In HEp-2 cells, pretreatment with inhibitors of pyrimidine biosynthesis followed by 5-chlorodeoxycytidine administration resulted in significant dose enhancement ratios for X-ray irradiation.[7]

Quantitative Data Summary

To aid in experimental design, the following tables summarize key quantitative data on the biological effects of 5-ClU and related halogenated pyrimidines.

Table 1: Cytotoxicity of Halogenated Pyrimidine Analogs

| Compound | Cell Line | Parameter | Value | Exposure Time |

| 5-Bromouridine (BrUrd) | HL-60 | LD50 | 10 µM | 72 hours[4] |

| 5-Bromouridine (BrUrd) | MOLT-4 | LD50 | 20 µM | 72 hours[4] |

| 5-Bromouridine (BrUrd) | HL-60 & MOLT-4 | LD90 | 100 µM | 72 hours[4] |

| 5-Chloro-2'-deoxycytidine (5CldC) | Mouse Embryonic Fibroblasts | ~30-40% growth inhibition | 0.3 mM | 72 hours[8] |

Table 2: Effects on Cell Cycle by Halogenated Uridine Analogs

| Compound | Cell Line(s) | Effect | Concentration |

| 5-Bromouridine (BrUrd) | MOLT-4, HL-60, normal lymphocytes | Suppression of S phase traverse | ≥ 30 µM[4] |

| 5-Bromouridine (BrUrd) | Lymphocytes, HL-60, MOLT-4 | Perturbation of G2+M traverse | ≥ 30 µM, ≥ 200 µM, 500 µM respectively[4] |

Experimental Protocols

Metabolic Labeling of Nascent RNA with this compound

This protocol outlines the general procedure for labeling newly synthesized RNA in cultured cells.

Objective: To label and subsequently isolate or detect newly transcribed RNA.

Materials:

-

Cultured cells

-

This compound (5-ClU)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

RNA extraction reagents (e.g., TRIzol)

-

Anti-5-ClU (or cross-reactive anti-BrdU) antibody

-

Immunoprecipitation reagents (e.g., Protein A/G magnetic beads)

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase during the labeling period.

-

Labeling: Add 5-ClU to the culture medium at a predetermined concentration. The optimal concentration and duration of labeling (e.g., 1 hour) should be empirically determined for each cell type and experimental question.[9]

-

Cell Harvest and RNA Extraction: Following the labeling period, wash the cells with cold PBS and proceed with total RNA extraction using a standard protocol.

-

Immunoprecipitation (for isolation): a. Incubate the total RNA with an antibody specific for 5-ClU. b. Capture the RNA-antibody complexes using Protein A/G beads. c. Wash the beads to remove non-specifically bound RNA. d. Elute the labeled RNA for downstream analysis such as RT-qPCR or sequencing.

-

Immunofluorescence (for in situ detection): a. For in situ detection, cells are typically grown on coverslips, labeled, and then fixed and permeabilized. b. The incorporated 5-ClU is then detected using immunofluorescence with a specific primary antibody and a fluorescently labeled secondary antibody.

In Situ Detection of RNA Synthesis

This protocol allows for the visualization of active transcription sites within cells.

Objective: To visualize the subcellular localization of nascent RNA.

Materials:

-

Cells grown on coverslips

-

Permeabilization buffer (e.g., with digitonin (B1670571) or Triton X-100)

-

Transcription buffer containing this compound 5'-triphosphate (5-ClUTP)

-

Fixation solution (e.g., paraformaldehyde)

-

Primary antibody against 5-ClU

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Preparation: Grow cells on sterile coverslips to an appropriate confluency.

-

Permeabilization: Gently permeabilize the cells to allow the entry of 5-ClUTP. The concentration of the detergent must be optimized for each cell type.[10]

-